Bienvenue dans la boutique en ligne BenchChem!

2-(1-benzyl-1H-imidazol-2-yl)ethanamine

Histamine receptor pharmacology Regioisomer selectivity Imidazole ethanamine SAR

2-(1-Benzyl-1H-imidazol-2-yl)ethanamine (CAS 408353-06-0) is a synthetic imidazole derivative classified as an N-benzyl isohistamine. Unlike histamine, which is substituted at the 4-position of the imidazole ring , this compound carries the primary aminoethyl chain at the 2-position and a lipophilic benzyl group at the N1-position.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 408353-06-0
Cat. No. B2902685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzyl-1H-imidazol-2-yl)ethanamine
CAS408353-06-0
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2CCN
InChIInChI=1S/C12H15N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2
InChIKeyWJNJWJQZBZGWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzyl-1H-imidazol-2-yl)ethanamine (CAS 408353-06-0): Structural and Physicochemical Baseline


2-(1-Benzyl-1H-imidazol-2-yl)ethanamine (CAS 408353-06-0) is a synthetic imidazole derivative classified as an N-benzyl isohistamine. Unlike histamine, which is substituted at the 4-position of the imidazole ring [1], this compound carries the primary aminoethyl chain at the 2-position and a lipophilic benzyl group at the N1-position [2]. Its molecular formula is C12H15N3, with a molecular weight of 201.27 g/mol, a computed LogP (XLogP3) of 1.0, and a topological polar surface area of 43.8 Ų [2]. The compound is commercially available as a research building block, typically at purities of 90–95%, from suppliers such as Enamine (Catalog EN300-28536) .

Why In-Class Imidazole Ethanamines Cannot Substitute for 2-(1-Benzyl-1H-imidazol-2-yl)ethanamine


Imidazole ethanamine derivatives are not functionally interchangeable due to the critical influence of both the regioisomeric position of the aminoethyl chain and the N-substituent on receptor binding, physicochemical properties, and synthetic utility. Histamine (4-substituted) predominantly activates H1, H2, H3, and H4 receptors, whereas 2-substituted regioisomers (isohistamines) exhibit distinct pharmacological profiles, including antagonist activity at H2 receptors . The N1-benzyl substituent further modulates lipophilicity (computed XLogP3 = 1.0 vs. -0.7 for histamine), which directly impacts blood-brain barrier permeability and metabolic stability [1]. As demonstrated by the structurally analogous 2-substituted histamine series, a benzyl or aryl group at the imidazole ring can dramatically shift receptor subtype selectivity—for example, 2-(3-(trifluoromethyl)phenyl)histamine achieves an H1:H2 selectivity ratio of 2138 [2]. These structure-driven differences mean that substituting a generic imidazole ethanamine without the specific N1-benzyl, C2-aminoethyl architecture will yield a compound with fundamentally different biological target engagement, solubility, and partitioning behavior, compromising experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 2-(1-Benzyl-1H-imidazol-2-yl)ethanamine vs. Closest Analogs


Regioisomeric and N-Substitution Differentiation vs. Histamine and Its 4-Substituted Analogs

The target compound is a 2-aminoethyl, N1-benzyl imidazole, whereas histamine is a 4-aminoethyl, N-unsubstituted imidazole. This regioisomeric difference fundamentally alters receptor pharmacology: 2-(1H-imidazol-2-yl)ethanamine (isohistamine) acts as a competitive H2 receptor antagonist in rat ileum, while histamine is a pan-agonist at H1–H4 . Furthermore, 2-substitution on the imidazole ring is a well-established strategy to shift selectivity toward H1 over H2 receptors. In the structurally analogous 2-phenylhistamine series, compound 39 achieves H1:H2 selectivity of 2138, H1:H3 > 64, and H1:M3 of 1000 [1]. Although no direct receptor binding data are publicly available for the target compound itself, the N1-benzyl, C2-aminoethyl architecture places it squarely within this 2-substituted isohistamine class, which literature demonstrates is pharmacologically distinct from 4-substituted histamine congeners, and the N1-benzyl group provides a vector for additional lipophilic interactions not available in N-unsubstituted or N-methyl analogs.

Histamine receptor pharmacology Regioisomer selectivity Imidazole ethanamine SAR

Lipophilicity and Predicted CNS Permeability vs. Histamine

The N1-benzyl substitution imparts a substantial increase in computed lipophilicity relative to histamine. The target compound has an XLogP3 of 1.0, whereas histamine has an XLogP3 of -0.7 [1][2]. This 1.7 log unit difference translates to approximately a 50-fold increase in octanol-water partition coefficient, predicting significantly enhanced passive membrane permeability. The compound retains a single hydrogen bond donor (primary amine) and two hydrogen bond acceptors, with a topological polar surface area of 43.8 Ų [1], which is within the range associated with favorable CNS penetration (typically < 60–70 Ų). In contrast, histamine's high polarity (XLogP3 -0.7) limits its ability to cross the blood-brain barrier without active transport. The benzyl group also provides a synthetic handle for further derivatization not present in histamine.

Physicochemical profiling Blood-brain barrier permeability Drug-likeness parameters

Regioisomeric Specificity: 2-(1-Benzyl-1H-imidazol-2-yl)ethanamine vs. Its 4-Substituted Regioisomer

Two regioisomers exist with the same molecular formula (C12H15N3) and benzyl substituent: the target compound (CAS 408353-06-0, aminoethyl at C2, benzyl at N1) and 2-(1-benzyl-1H-imidazol-4-yl)ethanamine (CAS 51720-94-6, aminoethyl at C4, benzyl at N1) [1]. The position of the aminoethyl chain directly determines the compound's relationship to the histamine pharmacophore. The 4-substituted regioisomer retains the aminoethyl chain at the same position as endogenous histamine, and therefore is more likely to retain histamine-like receptor activity. The 2-substituted regioisomer (target compound) places the aminoethyl chain between the two imidazole nitrogens, which is documented to confer antagonist rather than agonist properties at certain histamine receptor subtypes and offers a distinct vector for subsequent N1-functionalization that is not sterically accessible in the 4-regioisomer. These regioisomers are distinguishable by retention time and spectral fingerprints, and are not interchangeable in synthetic schemes or biological assays.

Regioisomer comparison Imidazole substitution pattern Building block differentiation

Proven Utility as a Patent-Protected Synthetic Intermediate in Drug Manufacture

International patent WO2016135756A1, assigned to Teva Pharmaceuticals, explicitly discloses 2-(1-benzyl-1H-imidazol-2-yl)ethanamine as a key intermediate in a process for the synthesis of eluxadoline, a marketed mixed μ-opioid receptor agonist/δ-opioid receptor antagonist used for irritable bowel syndrome with diarrhea (IBS-D) [1]. The patent describes the compound as a formula II intermediate bearing the essential 1-benzyl-2-aminoethyl imidazole scaffold that is subsequently elaborated to the final drug substance. This establishes the compound's validated role in a commercial pharmaceutical manufacturing route. In contrast, the 4-substituted regioisomer (CAS 51720-94-6) is not cited in this drug synthesis patent, nor is generic histamine or unsubstituted isohistamine. The compound's specification as an intermediate in an FDA-approved drug's synthetic pathway provides procurement justification that simple structural analogs cannot claim.

Process chemistry Drug intermediate Eluxadoline synthesis

Recommended Application Scenarios for 2-(1-Benzyl-1H-imidazol-2-yl)ethanamine Based on Differentiated Evidence


Histamine H1 Receptor-Selective Probe Development Leveraging the 2-Substituted Isohistamine Scaffold

The 2-aminoethyl, N1-benzyl architecture of this compound aligns with the 2-substituted histamine chemotype, which literature demonstrates can achieve >2000-fold selectivity for H1 over H2 receptors . Researchers developing H1-selective pharmacological tool compounds or imaging agents can exploit this scaffold as a starting point, with the N1-benzyl group providing a convenient vector for further derivatization (e.g., halogenation, methoxy substitution) to modulate potency and selectivity. The enhanced lipophilicity (XLogP3 = 1.0 vs. -0.7 for histamine) predicts improved passive membrane permeability, which is advantageous for intracellular target engagement .

CNS-Penetrant Ligand Design Exploiting Reduced Hydrogen Bond Donor Count and Increased LogP

The replacement of the imidazole N–H hydrogen bond donor with an N-benzyl group reduces the HBD count from 2 (histamine) to 1, while increasing computed LogP by 1.7 units . These changes bring the compound into favorable physicochemical space for blood-brain barrier penetration (TPSA 43.8 Ų, well under the ~60–70 Ų threshold). For CNS drug discovery programs targeting neurological disorders where histaminergic modulation is implicated—such as sleep-wake regulation, cognition, or feeding behavior—this compound offers a more CNS-appropriate starting point than histamine or N-unsubstituted isohistamine analogs.

Process Development and Scale-Up for Eluxadoline Intermediate Manufacturing

The compound is explicitly claimed as an intermediate of formula II in patent WO2016135756A1 for the synthesis of eluxadoline . Process chemistry groups engaged in generic drug development or alternative synthetic route design for eluxadoline require this specific intermediate, not the 4-substituted regioisomer or other imidazole ethanamines. Procurement of this CAS-registered compound ensures alignment with the patented route, reduces analytical method development burden, and leverages existing regulatory precedent.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Imidazole-Based GPCR Ligands

The availability of both the 2-aminoethyl (CAS 408353-06-0) and 4-aminoethyl (CAS 51720-94-6) N1-benzyl regioisomers enables systematic SAR studies to dissect the contribution of aminoethyl chain position to receptor binding, functional activity, and selectivity . Medicinal chemistry teams investigating imidazole-based ligands for histamine, melanocortin, or other GPCR targets can use matched regioisomeric pairs to probe the spatial requirements of the receptor binding pocket, with the 2-substituted isomer providing a distinct pharmacophore geometry that the 4-substituted isomer cannot access.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-benzyl-1H-imidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.